![molecular formula C15H13N5O2S B2768268 2-(4-氧代-2-硫代-1H-吡啶并[2,3-d]嘧啶-3-基)-N-(吡啶-2-基甲基)乙酰胺 CAS No. 688793-56-8](/img/no-structure.png)

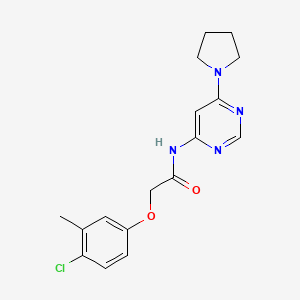

2-(4-氧代-2-硫代-1H-吡啶并[2,3-d]嘧啶-3-基)-N-(吡啶-2-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

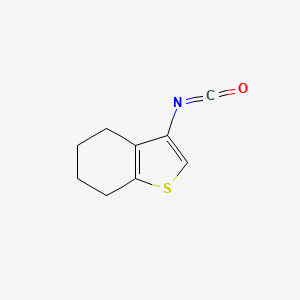

The compound “2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, such as the compound , can be achieved starting from a preformed pyrimidine ring or a pyridine ring . An improved synthesis method has been developed, which involves varying solvents, catalysts, and the use of microwave irradiation . This method was optimized using DMF as a solvent, I2 (10 mol%) and a 30 minutes reaction time compared to 15 hours for classic conventional heating .Molecular Structure Analysis

Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines, and one of them is pyrido[2,3-d]pyrimidines .科学研究应用

晶体结构分析

与2-(4-氧代-2-硫代亚磺酰基-1H-吡啶并[2,3-d]嘧啶-3-基)-N-(吡啶-2-基甲基)乙酰胺结构相似的化合物的研究重点在于它们的晶体结构,以了解构象和分子相互作用。例如,对2-[(二氨基嘧啶-2-基)硫代]乙酰胺的研究揭示了嘧啶和苯环之间的折叠构象,有助于了解它们的分子几何形状和潜在的反应模式(Subasri et al., 2017)。

分子对接和药物相似性

分析某些嘧啶衍生物的抗病毒特性包括对其分子结构的量子化学见解以及针对 SARS-CoV-2 蛋白的对接研究。这项研究为理解这些化合物在治疗应用中的潜力提供了基础,特别是它们与病毒蛋白的相互作用及其药代动力学特性(Mary et al., 2020)。

抗癌和抗菌活性

与查询化合物在结构上相关的噻唑烷-2-亚磺酰基乙酰胺衍生物已被合成并测试其抗癌活性。这项研究表明此类化合物在开发针对白血病的靶向治疗方面的潜力,展示了它们对特定癌细胞系的的选择性和效力(Horishny et al., 2021)。此外,已探索使用 2-氯-6-乙氧基-4-乙酰基吡啶作为起始原料的化合物的抗菌活性,突出了嘧啶衍生物在对抗细菌和真菌感染中的广泛适用性(Hossan et al., 2012)。

振动光谱和分子相互作用

振动光谱技术提供了对与2-(4-氧代-2-硫代亚磺酰基-1H-吡啶并[2,3-d]嘧啶-3-基)-N-(吡啶-2-基甲基)乙酰胺相似的化合物的分子结构和相互作用的见解。这些研究通过拉曼和傅里叶变换红外光谱,提供了对分子间氢键及其对分子稳定性和反应性的影响的更深入理解(Mary et al., 2022)。

新合成和结构特征

对具有嘧啶部分的新型化合物的合成研究导致了具有显着生物活性的独特杂环化合物的开发。这包括探索新的合成途径和研究它们的结构特征,这对于设计具有针对各种科学和治疗应用的定制特性的化合物至关重要(Savchenko et al., 2020)。

作用机制

Target of Action

It has been identified to have broad-spectrum antibacterial activity , suggesting that it may target key enzymes or proteins essential for bacterial growth and survival.

Mode of Action

Given its antimicrobial activity , it is plausible that it interacts with its targets in a way that inhibits their function, leading to the death or stunted growth of the bacteria.

Biochemical Pathways

Considering its antimicrobial activity , it is likely that it interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Pharmacokinetics

The compound has been suggested to have good traditional drug-like properties , indicating that it may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The compound has been shown to have broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.49 to 3.9 μg/mL, and reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that the compound’s action results in the inhibition of bacterial and fungal growth.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid, which is then coupled with pyridin-2-ylmethylamine to form the second intermediate, N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide. The final step involves the oxidation of the sulfide group to form the final product.", "Starting Materials": [ "2-amino-4,6-dichloropyrido[2,3-d]pyrimidine", "thiourea", "acetic anhydride", "pyridin-2-ylmethanamine", "sodium periodate", "sodium bicarbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid", "a. Dissolve 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine (1.0 g, 4.5 mmol) and thiourea (0.5 g, 6.7 mmol) in acetic anhydride (10 mL) and heat the mixture at 120°C for 4 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "c. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide", "a. Dissolve 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid (0.5 g, 1.8 mmol) and pyridin-2-ylmethanamine (0.3 g, 2.7 mmol) in ethanol (10 mL) and heat the mixture at reflux for 4 hours.", "b. Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).", "c. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide as a yellow solid (0.4 g, 60% yield).", "Step 3: Oxidation of the sulfide group to form the final product", "a. Dissolve N-(pyridin-2-ylmethyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide (0.2 g, 0.5 mmol) in water (10 mL) and add sodium periodate (0.3 g, 1.4 mmol) and sodium bicarbonate (0.2 g, 2.4 mmol).", "b. Stir the mixture at room temperature for 2 hours.", "c. Collect the precipitate by filtration, wash it with water, and dry it under vacuum to obtain the final product, 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide, as a yellow solid (0.1 g, 50% yield)." ] } | |

CAS 编号 |

688793-56-8 |

产品名称 |

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |

分子式 |

C15H13N5O2S |

分子量 |

327.36 |

IUPAC 名称 |

2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |

InChI |

InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23) |

InChI 键 |

JWAYVWVBHASARJ-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)

![N-[(1-Benzylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2768192.png)

![6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2768195.png)

![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2768199.png)

![N-[(1-Ethyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2768200.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)